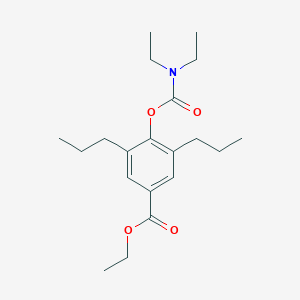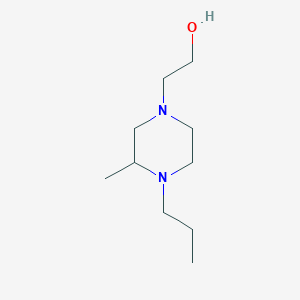
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperazine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. It has been found to modulate the release of neurotransmitters, leading to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to reduce pain by inhibiting the production of prostaglandins. Additionally, it has been found to have anxiolytic effects by modulating the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol in lab experiments include its potential therapeutic applications and its ability to modulate various biochemical and physiological processes. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the research of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its effects on other biochemical and physiological processes, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-4-propylpiperazine with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed using an acid to yield this compound.
Aplicaciones Científicas De Investigación
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, anxiolytic, and antipsychotic properties. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
109819-94-5 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(3-methyl-4-propylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C10H22N2O/c1-3-4-12-6-5-11(7-8-13)9-10(12)2/h10,13H,3-9H2,1-2H3 |
Clave InChI |
DIMGKEGPKQTOAP-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1C)CCO |
SMILES canónico |
CCCN1CCN(CC1C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





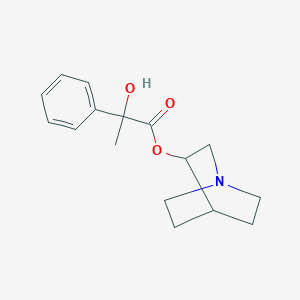

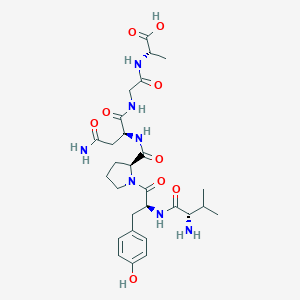
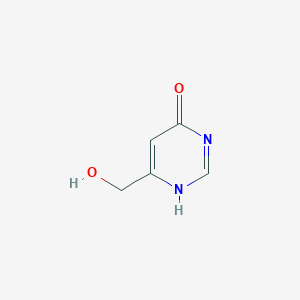
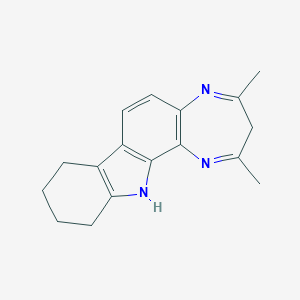
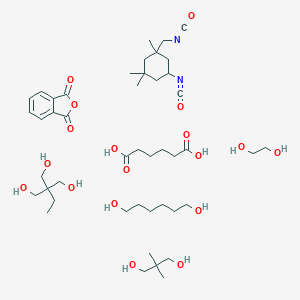

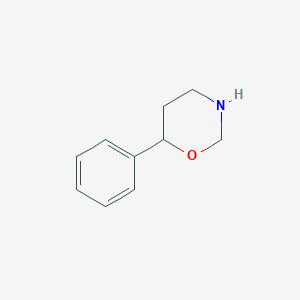


![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
